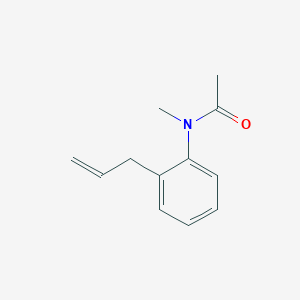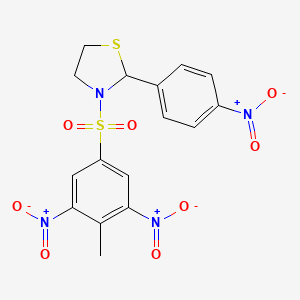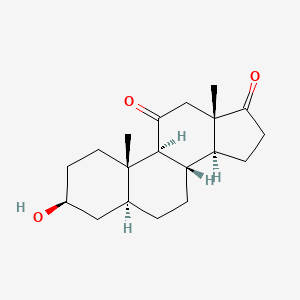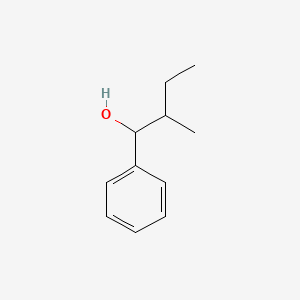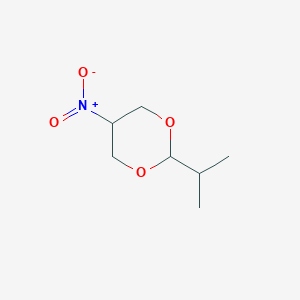![molecular formula C16H12N2O3 B13818628 2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the isoindoline-1,3-dione core structure makes this compound an interesting candidate for various pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione typically involves the condensation reaction of phthalic anhydride with an appropriate amine derivative. One common method includes the reaction of phthalic anhydride with 3-methoxybenzylamine under reflux conditions in a suitable solvent such as toluene. The reaction is usually carried out in the presence of a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solventless conditions and green chemistry principles are also being explored to make the production process more environmentally friendly .
化学反应分析
Types of Reactions
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
科学研究应用
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neurodegenerative Diseases: It shows promise in the treatment of Alzheimer’s disease by inhibiting β-amyloid protein aggregation.
Antiviral Research: The compound has been investigated for its potential antiviral activity against various viruses.
Pharmacological Studies: It is used in molecular docking studies to predict its affinity for different biological targets.
作用机制
The mechanism of action of 2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates dopamine receptors, which are involved in neurotransmission and play a role in various neurological disorders. The compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in preventing the formation of amyloid plaques, a hallmark of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
Phthalimide: A structurally similar compound with a wide range of biological activities.
N-Substituted Isoindoline-1,3-dione: These derivatives have similar core structures and exhibit comparable pharmacological properties.
Uniqueness
2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
属性
分子式 |
C16H12N2O3 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC 名称 |
2-[(3-methoxyphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O3/c1-21-12-6-4-5-11(9-12)10-17-18-15(19)13-7-2-3-8-14(13)16(18)20/h2-10H,1H3 |
InChI 键 |
XQZAQDLKUMZXTG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


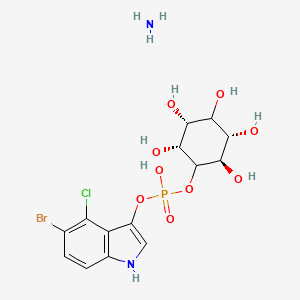
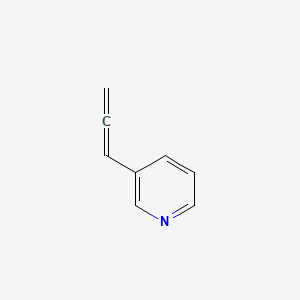
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
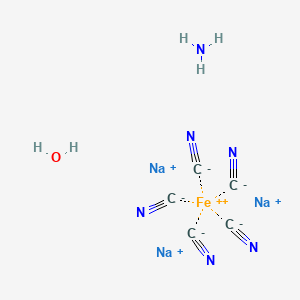
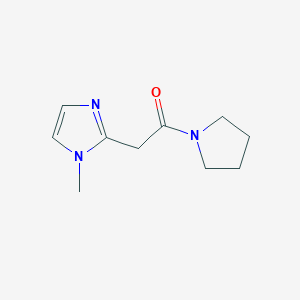
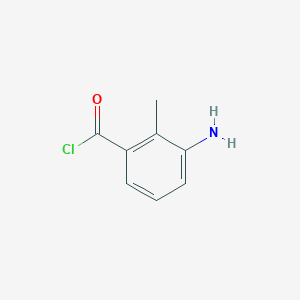
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
